3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
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Overview
Description
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 3,5-difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions, where the boronic acid derivative is coupled with various aryl halides in the presence of a palladium catalyst. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes several types of reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: 3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenol.
Reduction: 3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)borane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is extensively used in scientific research, including:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As a precursor in the development of boron-containing drugs.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via Suzuki–Miyaura coupling. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- Pinacol Phenylboronate
Uniqueness
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is unique due to the presence of the difluoro and pyrrolidinyl groups, which enhance its reactivity and stability compared to other boronic esters. These functional groups also provide additional sites for further functionalization, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C16H20BF2NO3 |
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Molecular Weight |
323.1 g/mol |
IUPAC Name |
1-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H20BF2NO3/c1-15(2)16(3,4)23-17(22-15)10-8-11(18)14(12(19)9-10)20-7-5-6-13(20)21/h8-9H,5-7H2,1-4H3 |
InChI Key |
YUTAOUIMFQYOPE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N3CCCC3=O)F |
Origin of Product |
United States |
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